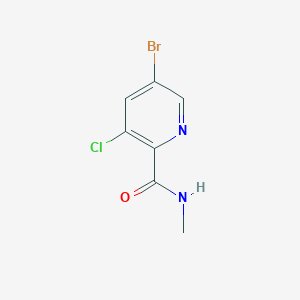
5-Bromo-3-chloro-N-methylpicolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-chloro-N-methylpicolinamide: is a chemical compound with the molecular formula C7H6BrClN2O and a molecular weight of 249.49 g/mol . It is a derivative of picolinamide, which is a class of compounds known for their diverse applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-N-methylpicolinamide typically involves the bromination and chlorination of N-methylpicolinamide. The process can be summarized as follows:
Bromination: N-methylpicolinamide is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Chlorination: The brominated product is then subjected to chlorination using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This step is typically performed under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound.
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Bromo-3-chloro-N-methylpicolinamide can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), solvents like dimethylformamide (DMF) or acetonitrile, and reaction temperatures ranging from room temperature to reflux.
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), solvents like water or acetone, and reaction temperatures ranging from room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from 0°C to room temperature.
Major Products:
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction Reactions: Formation of reduced derivatives such as amines or alcohols.
科学研究应用
Chemistry: 5-Bromo-3-chloro-N-methylpicolinamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and receptor binding. Its derivatives have shown potential as inhibitors of specific enzymes involved in disease pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They are explored as candidates for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other functional materials.
作用机制
The mechanism of action of 5-Bromo-3-chloro-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the signaling pathways associated with the receptor.
相似化合物的比较
5-Bromo-3-chloro-N-methoxy-N-methylpicolinamide: This compound differs by the presence of a methoxy group instead of a hydrogen atom on the nitrogen.
5-Bromo-3-chloro-N-ethylpicolinamide: This compound has an ethyl group instead of a methyl group on the nitrogen.
5-Bromo-3-chloro-N-phenylpicolinamide: This compound has a phenyl group instead of a methyl group on the nitrogen.
Uniqueness: 5-Bromo-3-chloro-N-methylpicolinamide is unique due to its specific substitution pattern on the picolinamide core The presence of both bromine and chlorine atoms, along with the N-methyl group, imparts distinct chemical and biological properties to the compound
属性
IUPAC Name |
5-bromo-3-chloro-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O/c1-10-7(12)6-5(9)2-4(8)3-11-6/h2-3H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYFPCFCUORZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=N1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














